molecular formula C13H10F3NO2S B6357028 N-Phenyl-4-(trifluoromethyl)benzenesulfonamide;  95% CAS No. 21718-11-6

N-Phenyl-4-(trifluoromethyl)benzenesulfonamide; 95%

Cat. No. B6357028
CAS RN: 21718-11-6
M. Wt: 301.29 g/mol
InChI Key: IASRHMAELYWDRZ-UHFFFAOYSA-N
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Description

“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H10F3NO2S . It has a molecular weight of 301.29 g/mol . The compound is also known by other names such as “N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide” and has a PubChem CID of 956508 .


Molecular Structure Analysis

The compound has a complex structure with 20 heavy atoms . Its InChI representation is InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H . The compound’s canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F .


Physical And Chemical Properties Analysis

“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 54.6 Ų . Its exact mass and monoisotopic mass are both 301.03843422 g/mol .

Scientific Research Applications

Anticancer Agent Development

N-phenyl-4-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against cancer cell lines, particularly in the context of breast cancer. For instance, certain derivatives have demonstrated a high selectivity against breast cancer cell lines, indicating their potential for targeted cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives, including N-phenyl-4-(trifluoromethyl)benzenesulfonamide, have been explored. These compounds have been effective against antibiotic-resistant Gram-positive bacteria and have shown promise in preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Enzyme Inhibition

Benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CA IX), which plays a role in tumor hypoxia and cancer progression. Selective inhibition of CA IX by these compounds could be a useful target for novel antiproliferative agents .

Biofilm Eradication

In addition to preventing biofilm formation, N-phenyl-4-(trifluoromethyl)benzenesulfonamide derivatives have shown efficacy in eradicating preformed biofilms. This is particularly relevant in the context of infections caused by MRSA and Enterococcus faecalis, where biofilms can contribute to antibiotic resistance .

Cholinesterase Inhibition

Research has indicated that certain benzenesulfonamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to improve cognitive symptoms .

Antioxidant Properties

Some studies have evaluated the antioxidant effects of benzenesulfonamide derivatives through assays like DPPH and nitric oxide free radical scavenging. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders .

Synthesis of Heterocyclic Compounds

N-phenyl-4-(trifluoromethyl)benzenesulfonamide has been used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole. These heterocyclic compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

N-phenyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRHMAELYWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-4-(trifluoromethyl)benzenesulfonamide

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